N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride
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Overview
Description
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is a chemical compound with the molecular formula C6H8ClNO. It is known for its reactivity and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an ethyl group, a prop-2-yn-1-yl group, and a carbamoyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride typically involves the reaction of N-ethyl-N-(prop-2-yn-1-yl)amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction can be represented as follows:
N-ethyl-N-(prop-2-yn-1-yl)amine+COCl2→N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and stringent safety protocols to handle phosgene. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation reactions, particularly under the influence of light and oxygen, leading to the formation of formamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Major Products
Substitution Products: Depending on the nucleophile, products can include N-ethyl-N-(prop-2-yn-1-yl)carbamates, thiocarbamates, and ureas.
Oxidation Products: Formamides are the major products formed during oxidation reactions.
Scientific Research Applications
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbamate and urea derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride involves its reactivity with nucleophiles and oxidizing agents. The compound can act as an electrophile, facilitating the substitution of the chloride group by nucleophiles. In oxidation reactions, it can generate reactive oxygen species through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(prop-2-en-1-yl)carbamoyl chloride
- N-ethyl-N-(prop-2-yn-1-yl)carbamate
- N-ethyl-N-(prop-2-yn-1-yl)urea
Uniqueness
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is unique due to its combination of an ethyl group, a prop-2-yn-1-yl group, and a carbamoyl chloride functional group. This unique structure imparts specific reactivity patterns, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C6H8ClNO |
---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
N-ethyl-N-prop-2-ynylcarbamoyl chloride |
InChI |
InChI=1S/C6H8ClNO/c1-3-5-8(4-2)6(7)9/h1H,4-5H2,2H3 |
InChI Key |
YENIJLHVLRUQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC#C)C(=O)Cl |
Origin of Product |
United States |
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